

# Spectroscopic Profile of 2-Amino-5-chloro-6-methylpyrazine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-5-chloro-6-methylpyrazine

Cat. No.: B1358718

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the heterocyclic compound **2-Amino-5-chloro-6-methylpyrazine** (CAS No: 453548-87-3). Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of spectroscopy and analysis of structurally similar compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

## Chemical Structure and Properties

- IUPAC Name: 5-Chloro-6-methylpyrazin-2-amine
- Molecular Formula: C<sub>5</sub>H<sub>6</sub>CIN<sub>3</sub>
- Molecular Weight: 143.58 g/mol [\[1\]](#)
- CAS Number: 453548-87-3[\[1\]](#)[\[2\]](#)

## Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **2-Amino-5-chloro-6-methylpyrazine**. These

predictions are derived from the analysis of its chemical structure and comparison with spectroscopic data of analogous pyrazine and pyridine derivatives.

## <sup>1</sup>H NMR (Proton NMR) Data (Predicted)

- Solvent: CDCl<sub>3</sub>
- Frequency: 400 MHz

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.8 - 8.2	s	1H	Pyrazine ring H
~4.5 - 5.5	br s	2H	-NH <sub>2</sub> (Amino)
~2.4 - 2.6	s	3H	-CH <sub>3</sub> (Methyl)

## <sup>13</sup>C NMR (Carbon-13 NMR) Data (Predicted)

- Solvent: CDCl<sub>3</sub>
- Frequency: 100 MHz

Chemical Shift ( $\delta$ ) ppm	Assignment
~155 - 160	C-NH <sub>2</sub>
~145 - 150	C-Cl
~130 - 135	C-CH <sub>3</sub>
~125 - 130	C-H
~20 - 25	-CH <sub>3</sub> (Methyl)

## IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3500	Medium	N-H stretch (asymmetric)
3300 - 3400	Medium	N-H stretch (symmetric)
3000 - 3100	Weak	Aromatic C-H stretch
2850 - 2950	Weak	Aliphatic C-H stretch (-CH <sub>3</sub> )
1620 - 1660	Strong	N-H bend (scissoring)
1550 - 1600	Strong	C=N and C=C ring stretching
1400 - 1450	Medium	-CH <sub>3</sub> bend
1000 - 1100	Medium	C-Cl stretch

## MS (Mass Spectrometry) Data (Predicted)

- Ionization Method: Electron Ionization (EI)

m/z (Mass-to-Charge Ratio)	Relative Intensity	Assignment
143/145	High	[M] <sup>+</sup> (Molecular ion peak, chlorine isotope pattern)
128/130	Medium	[M - CH <sub>3</sub> ] <sup>+</sup>
108	Medium	[M - Cl] <sup>+</sup>
80	Medium	Further fragmentation

## Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

## NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

Objective: To determine the chemical structure and connectivity of the molecule.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Amino-5-chloro-6-methylpyrazine** in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a proton spectrum with a spectral width of approximately 16 ppm.
  - Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
  - Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a carbon spectrum with a spectral width of approximately 220 ppm.
  - Employ proton decoupling to simplify the spectrum.
  - Use a pulse angle of 45 degrees and a relaxation delay of 2-5 seconds.
  - Accumulate a sufficient number of scans (typically several hundred to thousands) to obtain a high-quality spectrum.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak ( $\text{CDCl}_3$ :  $\delta$  7.26 for  $^1\text{H}$  and  $\delta$  77.16 for  $^{13}\text{C}$ ).

## IR Spectroscopy (FT-IR)

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount (1-2 mg) of **2-Amino-5-chloro-6-methylpyrazine** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment.
  - Place the KBr pellet in the sample holder and acquire the sample spectrum.
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
  - The spectrum is typically recorded in the range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic absorption bands of the functional groups.

## Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

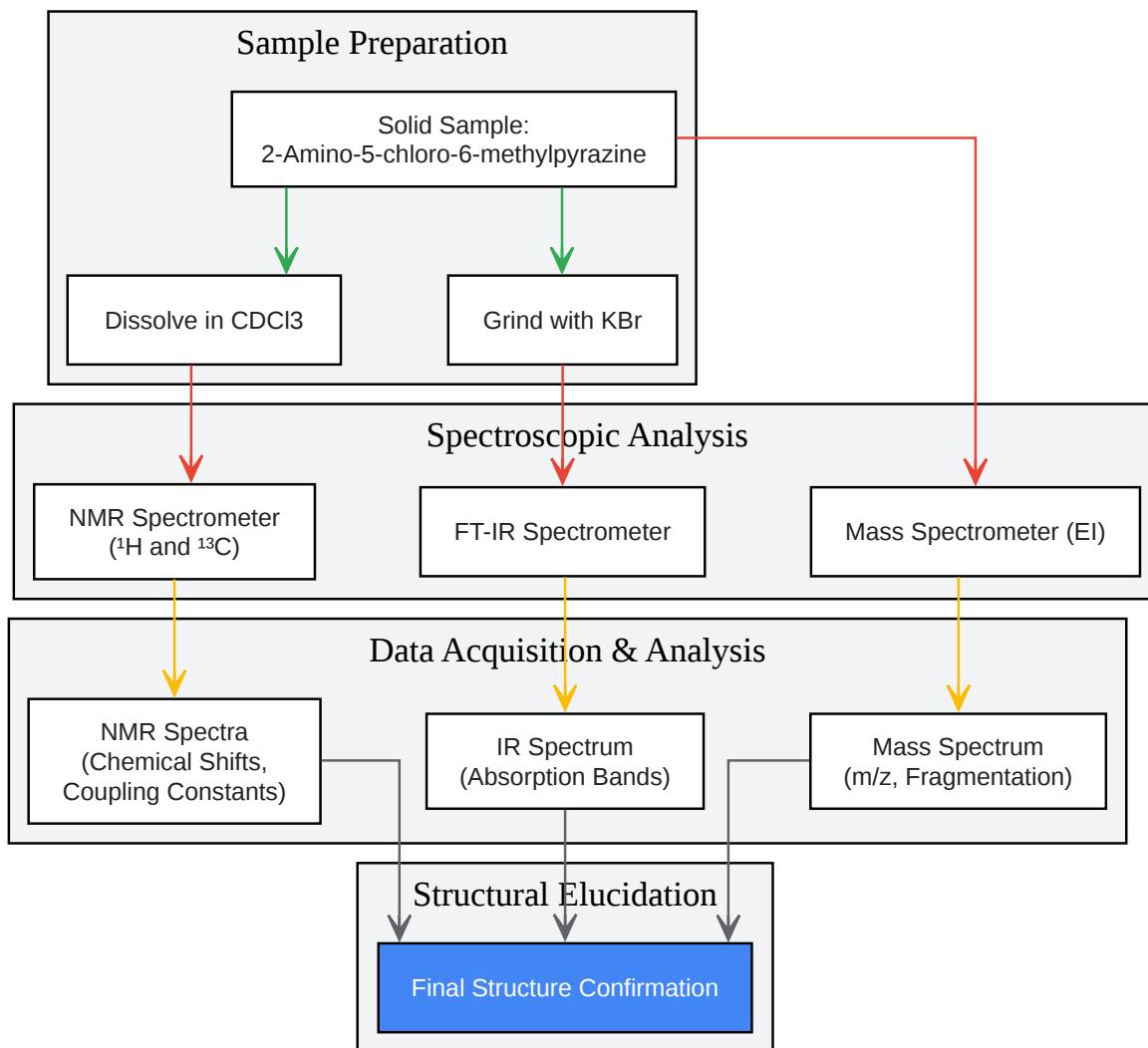
Methodology:

- Sample Introduction: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe, or if sufficiently volatile, via gas chromatography (GC).
- Ionization: Utilize Electron Ionization (EI) with a standard electron energy of 70 eV. This method produces a molecular ion and characteristic fragment ions.
- Mass Analysis: The generated ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The abundance of each ion is measured by a detector.

- Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information. The presence of a chlorine atom will be indicated by an isotopic pattern for chlorine-containing fragments (M and M+2 peaks in an approximate 3:1 ratio).

## Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like **2-Amino-5-chloro-6-methylpyrazine**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the expected spectroscopic characteristics of **2-Amino-5-chloro-6-methylpyrazine**. Researchers are encouraged to use this information as a benchmark for their own experimental findings.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. echemi.com [echemi.com]
- 2. 2-AMINO-5-CHLORO-6-METHYL PYRAZINE | 453548-87-3 [m.chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-5-chloro-6-methylpyrazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1358718#spectroscopic-data-nmr-ir-ms-of-2-amino-5-chloro-6-methylpyrazine>]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)